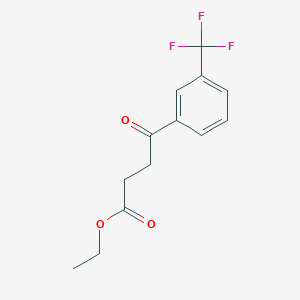

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid

Overview

Description

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is a chemical compound that is a derivative of nicotinic acid. Nicotinic acid, also known as niacin or vitamin B3, is a well-known compound with various biological activities and is an essential human nutrient. Derivatives of nicotinic acid, such as the one , are often studied for their potential pharmacological properties and their role in various biochemical pathways.

Synthesis Analysis

The synthesis of nicotinic acid derivatives can involve various chemical reactions, often starting with nicotinic acid or its esters as the core structure to which different functional groups are added. For example, the synthesis of nicotinic acid esters can be achieved by reacting pyridine derivatives with α-halo-reagents, as demonstrated in the synthesis of nicotinic acid esters 3a–c . Although the specific synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

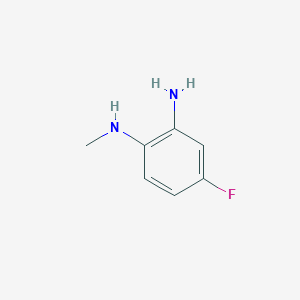

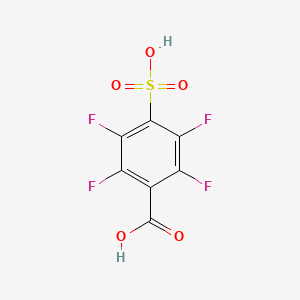

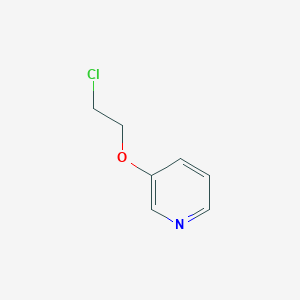

The molecular structure of nicotinic acid derivatives is characterized by the pyridine ring, which is a common scaffold for many biologically active compounds. The presence of a hydrophobic group with a hydrogen bond acceptor at position 6 of the pyridine ring has been shown to improve activity against certain enzymes, such as carbonic anhydrase III . This suggests that the tetrahydro-2H-pyran-2-ylmethoxy group in 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid could confer unique biochemical properties.

Chemical Reactions Analysis

Nicotinic acid and its derivatives can undergo various chemical reactions. For instance, nicotinic acid esters can be cyclized to form thieno[2, 3-b]pyridines, which can further react to yield a variety of heterocyclic compounds . The reactivity of the ester group and the pyridine ring allows for the synthesis of complex molecules with potential therapeutic applications. The specific reactivity of the tetrahydro-2H-pyran-2-ylmethoxy group would likely involve interactions with the ester and ether functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinic acid derivatives are influenced by their functional groups. For example, the binding of 6-substituted nicotinic acid analogs to carbonic anhydrase III is dependent on the presence of a carboxylic acid group for coordinate bond formation with the Zn+2 ion in the enzyme's active site . The hydrophobic and ether characteristics of the tetrahydro-2H-pyran-2-ylmethoxy group would affect the compound's solubility, stability, and overall reactivity.

Scientific Research Applications

Enzyme Catalysis

Research has explored the role of enzymes like nicotinic acid dehydrogenase in catalyzing the formation of hydroxynicotinic acid derivatives, including 6-hydroxynicotinic acid, from nicotinic acid. This process involves specific enzymes in microorganisms like Pseudomonas fluorescens, indicating a potential for biotechnological applications in the production of nicotinic acid derivatives (Hurh, Yamane, & Nagasawa, 1994).

Organic Synthesis and Catalysis

Another aspect is the use of nicotinic acid derivatives in organic synthesis. For instance, copper(I) complexes involving derivatives of nicotinic acid have shown promising results as catalysts for N-arylation reactions. This suggests potential applications in developing efficient methods for constructing complex organic molecules (Liu et al., 2010).

Industrial Production Methods

Nicotinic acid, a key component of vitamin PP, is vital for human and animal health. Studies have focused on environmentally friendly methods to produce nicotinic acid from commercially available materials, which is significant for sustainable industrial production. This research is crucial for aligning with the principles of green chemistry and reducing environmental impact (Lisicki, Nowak, & Orlińska, 2022).

Metabolic Pathways

The metabolic pathways of nicotinic acid in microorganisms have been a subject of research. This includes the study of intermediates like 6-hydroxynicotinic acid in the degradation of nicotinic acid, revealing insights into biochemical processes and potential applications in biotechnology (Tsai, Pastan, & Stadtman, 1966).

Material Science Applications

In the field of material science, nicotinic acid derivatives have been incorporated into the design of mesoporous silica catalysts. This has been used for the synthesis of complex organic compounds, indicating potential applications in catalysis and material engineering (Davarpanah, Elahi, & Rezaee, 2018).

properties

IUPAC Name |

6-(oxan-2-ylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)9-4-5-11(13-7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMHKLWHUFQCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)